1-(4-Chlorophenyl)-2-hydroxyethanone physical properties
1-(4-Chlorophenyl)-2-hydroxyethanone physical properties
An In-Depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-2-hydroxyethanone
Abstract
1-(4-Chlorophenyl)-2-hydroxyethanone is an alpha-hydroxy ketone of significant interest as a synthetic intermediate in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for its characterization, and expert insights into the rationale behind these analytical methodologies. It is designed to serve as a practical and authoritative resource for professionals in the chemical sciences.
Introduction and Molecular Identity
1-(4-Chlorophenyl)-2-hydroxyethanone, also known as 4'-Chloro-2-hydroxyacetophenone, possesses a key structural motif: a chlorophenyl group attached to a carbonyl, which is alpha to a primary alcohol. This arrangement makes it a versatile precursor for a variety of chemical transformations. The electron-withdrawing nature of the para-chloro substituent influences the reactivity of both the carbonyl and hydroxyl groups, while the alpha-hydroxy group can participate in hydrogen bonding and serve as a handle for further functionalization. Accurate characterization of its physical properties is the foundation for ensuring purity, stability, and consistent performance in downstream applications.
Core Physicochemical Properties
The fundamental physicochemical data for 1-(4-Chlorophenyl)-2-hydroxyethanone are summarized in Table 1. These values are critical for stoichiometric calculations, solvent selection, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chlorophenyl)-2-hydroxyethanone | [1] |
| CAS Number | 27993-56-2 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2][3] |
| pKa (Predicted) | 12.63 ± 0.10 | [2][3] |
| XLogP3 (Predicted) | 1.7 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
Thermal Properties: Melting and Boiling Points
The thermal behavior of a compound is a critical indicator of its purity and stability. For crystalline solids like 1-(4-Chlorophenyl)-2-hydroxyethanone, the melting point is a key specification.
| Thermal Property | Value | Source(s) |
| Melting Point | 127 - 129 °C | [2][3][4] |
| Boiling Point | 299.9 °C (at 760 mmHg) | [4] |
| Flash Point | 135.2 °C | [4] |
Expert Insight: Why Differential Scanning Calorimetry (DSC)?
While traditional melting point apparatus provides a range, DSC offers superior accuracy and more information. It measures the heat flow required to raise the sample temperature, revealing a precise onset of melting (Tₘ) and the enthalpy of fusion (ΔHfus). For drug development, where purity is non-negotiable, DSC is the authoritative method because it can detect subtle impurities that broaden the melting peak, a phenomenon known as freezing-point depression.[5][6]
Protocol: Melting Point Determination by DSC
This protocol outlines a self-validating system for the precise determination of the melting point.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium (Tₘ = 156.6 °C).[3] This ensures the instrument's accuracy is traceable.
-
Sample Preparation: Accurately weigh 1-3 mg of high-purity 1-(4-Chlorophenyl)-2-hydroxyethanone into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Rationale: The inert atmosphere is crucial as alpha-hydroxy ketones can be susceptible to oxidation at elevated temperatures.[7]
-
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.
-
Rationale: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can improve resolution but may not be necessary for a sharp-melting compound.[6]
-
-
Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated onset temperature of this peak is reported as the melting point (Tₘ). The area under the peak corresponds to the heat of fusion.
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Solubility Characteristics
Solubility is a critical parameter for reaction setup, purification (recrystallization), and formulation. Based on its structure—a polar hydroxyl group and a moderately nonpolar chlorophenyl ring—1-(4-Chlorophenyl)-2-hydroxyethanone is expected to be soluble in polar organic solvents and sparingly soluble in water and nonpolar solvents.
Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to classifying the solubility of the compound.
-
Setup: In separate, labeled test tubes, place approximately 10-20 mg of the compound.
-
Solvent Addition: To each tube, add 1 mL of a test solvent dropwise while vortexing. The solvents should span a range of polarities:
-
Water (Polar, Protic)
-
Methanol (Polar, Protic)
-
Acetone (Polar, Aprotic)
-
Dichloromethane (Moderately Polar)
-
Toluene (Nonpolar)
-
Hexane (Nonpolar)
-
-
Observation: Observe if the solid dissolves completely at room temperature. Classify as "Soluble," "Partially Soluble," or "Insoluble."
-
Acid/Base Test: If insoluble in water, test solubility in 5% aq. HCl and 5% aq. NaOH to check for basic or acidic functional groups.[8][9] Given the predicted pKa of ~12.6, the hydroxyl group is weakly acidic and may show enhanced solubility in a strong base, but it is not expected to be acidic enough to dissolve in 5% aq. NaHCO₃.
Spectroscopic Profile
The spectroscopic profile provides an unambiguous fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (Predicted):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons ortho to the chlorine atom will be slightly upfield. Each doublet should integrate to 2H.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons on the carbon bearing the hydroxyl group is expected (~4.5-5.0 ppm).
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent (~3-4 ppm). It may exchange with D₂O.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield (~195-200 ppm).
-
Aromatic Carbons: Four signals are expected. The carbon attached to the carbonyl (ipso-carbon) will be around ~135 ppm, the chlorine-bearing carbon around ~140 ppm, and the other two CH carbons between ~129-131 ppm.
-
Methylene Carbon (-CH₂OH): The carbon attached to the hydroxyl group is expected around ~65-70 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds.
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the conjugated aryl ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 1090 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the structure.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 170) should be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z ≈ 172 with approximately one-third the intensity of the M⁺ peak is a definitive signature.
-
Key Fragments: The most common fragmentation pathway for ketones is alpha-cleavage.
-
[C₇H₄ClO]⁺ (m/z ≈ 139/141): Loss of the •CH₂OH radical results in the stable 4-chlorobenzoyl cation. This is often the base peak in the spectrum.[10]
-
[C₆H₄Cl]⁺ (m/z ≈ 111/113): Subsequent loss of carbon monoxide (CO) from the benzoyl cation gives the 4-chlorophenyl cation.
-
Visualization: Structure-Spectra Correlation
Caption: Correlation of molecular structure with key NMR, IR, and MS signals.
Chemical Stability and Handling
Understanding the chemical stability is crucial for safe storage and use.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) to prevent degradation.[2][3]
-
Reactivity: Alpha-hydroxy ketones are known to be sensitive to certain conditions:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. Strong oxidizing agents should be avoided.[7]
-
Rearrangement: Under acidic or basic conditions, alpha-hydroxy ketones can undergo rearrangement (α-ketol rearrangement).[2] This inherent reactivity is a key consideration in reaction planning.
-
Photoreactivity: Like many ketones, this compound may be sensitive to UV light, which can promote radical cleavage reactions.[11] Protection from light is advisable for long-term storage.
-
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
Conclusion
This technical guide has provided a detailed examination of the essential physical properties of 1-(4-Chlorophenyl)-2-hydroxyethanone. The tabulated data, validated experimental protocols, and expert analysis of its thermal, spectroscopic, and stability characteristics serve as a robust resource for scientists. By employing the methodologies described herein, researchers can ensure the quality and consistency of this important chemical intermediate, facilitating its successful application in synthesis and development programs.
References
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Wikipedia. Differential scanning calorimetry. (2024). Available at: [Link]
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Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
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Wikipedia. α-Ketol rearrangement. (2023). Available at: [Link]
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ACS Publications. Photochemistry and Photophysics of α-Hydroxy Ketones. Macromolecules. Available at: [Link]
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Charsley, E. L., et al. (2006). DSC studies on organic melting point temperature standards. Thermochimica Acta. Available at: [Link]
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Zheng, S., et al. (2022). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications. Available at: [Link]
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